molecular formula C32H23NO4S B12624888 2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid

2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid

Cat. No.: B12624888
M. Wt: 517.6 g/mol
InChI Key: LZJMTCMRNVGYSU-UHFFFAOYSA-N
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Description

2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group attached to a thiophene ring with two phenyl substituents

Chemical Reactions Analysis

Types of Reactions

2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: Piperidine, sodium borohydride (NaBH₄)

    Substitution: Electrophiles such as bromine (Br₂) or chlorine (Cl₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the Fmoc group yields the free amine .

Mechanism of Action

The mechanism of action of 2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid is primarily related to its ability to interact with biological molecules through hydrophobic and π-π interactions. The Fmoc group enhances the compound’s hydrophobicity and aromaticity, promoting self-assembly and interaction with target molecules. These interactions can influence the structure and function of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in the synthesis of materials with specific electronic and optical characteristics .

Properties

Molecular Formula

C32H23NO4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-diphenylthiophene-3-carboxylic acid

InChI

InChI=1S/C32H23NO4S/c34-31(35)28-27(20-11-3-1-4-12-20)29(21-13-5-2-6-14-21)38-30(28)33-32(36)37-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26H,19H2,(H,33,36)(H,34,35)

InChI Key

LZJMTCMRNVGYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6

Origin of Product

United States

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